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Compound of Interest

Compound Name: BPR1J-097

Cat. No.: B15576801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
BPR1J-097 is a potent and novel inhibitor of Fms-like tyrosine kinase 3 (FLT3). This document

provides detailed application notes and protocols for the solubilization and preparation of

BPR1J-097 in Dimethyl Sulfoxide (DMSO). It also outlines its mechanism of action and

provides a general experimental workflow for in vitro studies.

Compound Information
Parameter Value Reference

Compound Name BPR1J-097 Hydrochloride [1]

Target FLT3 [1]

Molecular Formula C27H29ClN6O3S [1]

Molecular Weight 553.08 g/mol [1]

Purity 99.20% [1]

IC50 (FLT3 Kinase Activity) 1-10 nM [2]

Solubility and Preparation in DMSO
BPR1J-097 Hydrochloride demonstrates good solubility in DMSO, facilitating the preparation of

stock solutions for in vitro assays.
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Parameter Value Method Reference

Solubility in DMSO 6 mg/mL Ultrasonic & Warming [1]

Protocol for Preparation of a 10 mM Stock Solution in
DMSO
Materials:

BPR1J-097 Hydrochloride powder

Anhydrous Dimethyl Sulfoxide (DMSO)

Sterile microcentrifuge tubes

Vortex mixer

Water bath sonicator

Procedure:

Calculate the required mass: To prepare a 10 mM stock solution, calculate the mass of

BPR1J-097 Hydrochloride needed. For example, for 1 mL of a 10 mM solution:

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Mass (mg) = 10 mmol/L x 0.001 L x 553.08 g/mol = 5.53 mg

Weigh the compound: Carefully weigh out the calculated amount of BPR1J-097
Hydrochloride powder and place it in a sterile microcentrifuge tube.

Add DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.

Dissolve the compound:

Vortex the solution for 1-2 minutes.

To aid dissolution, place the tube in a water bath sonicator for 5-10 minutes.[1]
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Gentle warming (e.g., 37°C) can also be applied if necessary.[1]

Ensure complete dissolution: Visually inspect the solution to ensure that all the powder has

completely dissolved.

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-

thaw cycles. Store at -20°C or -80°C for long-term stability.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically

≤ 0.1%) to avoid solvent-induced cytotoxicity.

Mechanism of Action and Signaling Pathway
BPR1J-097 is a potent inhibitor of FLT3 kinase.[2] In certain hematological malignancies, such

as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene can lead to its constitutive

activation, promoting uncontrolled cell proliferation and survival.[3] BPR1J-097 exerts its

therapeutic effect by inhibiting the phosphorylation of FLT3 and its downstream signaling

targets, such as the Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] This

inhibition leads to the induction of apoptosis in cancer cells driven by FLT3 mutations.[2]
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Caption: BPR1J-097 inhibits the FLT3 signaling pathway.

Experimental Workflow for In Vitro Evaluation
The following workflow provides a general framework for assessing the in vitro activity of

BPR1J-097.
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Caption: General workflow for in vitro evaluation of BPR1J-097.

Protocol: Cell Viability Assay (MTT)
Materials:

FLT3-mutated AML cell line (e.g., MV4-11)

Complete cell culture medium

96-well plates

BPR1J-097 stock solution

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Plate reader

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.

Compound Preparation: Prepare a serial dilution of BPR1J-097 in cell culture medium.

Include a vehicle-only control (e.g., 0.1% DMSO).

Treatment: Add the different concentrations of BPR1J-097 to the appropriate wells.

Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C in a

humidified incubator with 5% CO2.

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing for the

formation of formazan crystals.

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570

nm) using a plate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and determine the GC50 (50% growth inhibition concentration) value.

Safety Precautions
BPR1J-097 is intended for research use only. Standard laboratory safety practices should be

followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat,

and safety glasses. Handle DMSO with care in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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